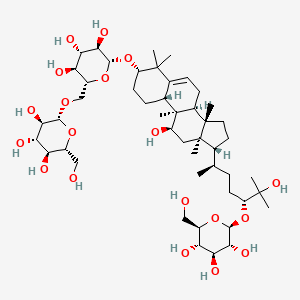

mogroside III A2

Description

mogroside III A2 has been reported in Siraitia with data available.

Properties

Molecular Formula |

C48H82O19 |

|---|---|

Molecular Weight |

963.2 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

InChI Key |

PASFPXYDHLIVRF-YMRJDYICSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mogroside III A2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III A2, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a molecule of significant interest in the fields of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its analysis. The document also explores its notable biological activity, particularly its inhibitory effects on the Epstein-Barr virus (EBV) early antigen (EA) activation, and proposes potential signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Physicochemical Properties

This compound is a complex triterpenoid saponin with a characteristic cucurbitane skeleton. Its chemical and physical properties are summarized in the tables below.

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | β-D-Glucopyranoside, (3β,9β,10α,11α,24R)-3-(β-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-O-β-D-glucopyranosyl- | [1] |

| Molecular Formula | C₄₈H₈₂O₁₉ | [1] |

| Molecular Weight | 963.17 g/mol | [1] |

| CAS Number | 88901-43-3 | [1] |

| Appearance | White powder | [2] |

| Source | Fruits of Siraitia grosvenorii Swingle | [2] |

Solubility and Stability

| Property | Data | Source(s) |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, Ethanol. A 10 mM solution in DMSO (9.63 mg/mL) has been reported for the closely related Mogroside III. | [2][3] |

| Storage Stability | As a powder, stable for up to 24 months stored at 2-8°C. In DMSO solution, stable for up to two weeks at -20°C. | [2] |

| Thermal Stability | The related Mogroside V is reported to be heat stable from 100 to 150°C for 4 hours and for up to 8 hours in boiling water. Similar stability is expected for this compound. | [4] |

| pH Stability | The related Mogroside V is stable in a pH range of 3 to 12 when stored at 2-8°C. Similar stability is expected for this compound. | [4] |

Spectroscopic Data

| Spectroscopic Technique | Key Findings and Parameters | Source(s) |

| ¹H-NMR | Detailed assignments for a closely related isomer, Mogroside III A1, have been published. Key signals include characteristic shifts for the triterpenoid core and multiple glucose moieties. | [5] |

| ¹³C-NMR | Complete assignments for a closely related isomer, Mogroside III A1, are available, providing a reference for structural confirmation. | [5] |

| Mass Spectrometry | Electrospray ionization (ESI) is a suitable method. High-resolution mass spectrometry can confirm the molecular formula. | [5] |

| UV-Vis Spectroscopy | As a triterpenoid glycoside lacking a significant chromophore, it is expected to have weak absorption in the UV region, likely with a λmax around 200-210 nm. | General Knowledge |

| Infrared (IR) Spectroscopy | The FTIR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH), C-H, C=C, and C-O functional groups present in the molecule. | General Knowledge |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

-

HPLC system with a UV or Charged Aerosol Detector (CAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water. The specific gradient will depend on the complexity of the sample matrix. A common starting point is a gradient from 20% to 80% acetonitrile over 30 minutes.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: 30°C

-

Detection: UV at 203 nm or CAD.

-

-

Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 500 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the purified this compound sample in the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

Data Analysis: Process the spectra using appropriate software. The chemical shifts, coupling constants, and correlation signals will be used to assign the protons and carbons and confirm the structure of the molecule.

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition Assay

Objective: To determine the inhibitory activity of this compound on EBV-EA activation.

Cell Line:

-

Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV)

Reagents:

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) - inducer of EBV lytic cycle

-

n-Butyric acid - co-inducer

-

This compound

-

Human serum containing high-titer antibodies against EBV EA

-

FITC-conjugated anti-human IgG

Procedure:

-

Cell Culture: Culture Raji cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator.

-

Induction and Treatment: Seed the cells at a density of 1 x 10⁶ cells/mL. Induce EBV-EA expression by adding TPA (e.g., 32 nM) and n-butyric acid (e.g., 4 mM). Simultaneously, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for 48 hours.

-

Immunofluorescence Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Prepare cell smears on glass slides and air-dry.

-

Fix the cells with acetone at room temperature for 10 minutes.

-

Stain the cells with human serum containing anti-EBV EA antibodies for 1 hour at 37°C.

-

Wash with PBS and then stain with FITC-conjugated anti-human IgG for 1 hour at 37°C.

-

Wash with PBS and mount with glycerol-PBS.

-

-

Analysis: Observe the cells under a fluorescence microscope. Count the number of EA-positive cells (showing green fluorescence) and the total number of cells. The percentage of inhibition is calculated relative to the control (induced but untreated cells). The IC₅₀ value can then be determined.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by phorbol esters like TPA, with a reported IC₅₀ of 352 mol ratio/32 pmol TPA[6]. EBV is a human herpesvirus linked to several types of cancers, and the reactivation of its lytic cycle is a crucial step in its pathogenesis. The inhibition of EBV-EA activation suggests a potential role for this compound in cancer chemoprevention.

While the precise signaling pathway for this compound's inhibitory action has not been fully elucidated, it is known that TPA activates Protein Kinase C (PKC), which in turn can activate downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways. These pathways are known to be involved in the activation of EBV lytic gene expression[7]. It is plausible that this compound interferes with one or more steps in these pathways.

Proposed Signaling Pathway for EBV-EA Inhibition

The following diagram illustrates a potential mechanism for the inhibition of EBV-EA activation by this compound.

Caption: Proposed mechanism of this compound in inhibiting TPA-induced EBV-EA activation.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines the steps to investigate the specific molecular targets of this compound in the inhibition of EBV-EA activation.

Caption: Experimental workflow to elucidate the signaling pathway of this compound.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activity. This guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its precise mechanism of action, particularly the identification of its direct molecular targets in the signaling pathways of EBV lytic cycle activation, is warranted. Such studies will be crucial for the potential development of this compound as a chemopreventive or therapeutic agent. The detailed experimental protocols provided herein offer a starting point for these future research endeavors.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Mogroside III-A2 | CAS:88901-43-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. Mogroside III | TargetMol [targetmol.com]

- 4. Mogroside - Wikipedia [en.wikipedia.org]

- 5. Mogroside II-A2 | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (-)-Epigallocatechin-3-gallate inhibition of Epstein-Barr virus spontaneous lytic infection involves ERK1/2 and PI3-K/Akt signaling in EBV-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Mogroside III A2 in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of Mogroside III A2, a key sweet component found in the fruit of Siraitia grosvenorii (monk fruit). This document provides a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols to facilitate further research and development in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of modifications by various enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. The pathway culminates in the stepwise glycosylation of the aglycone, mogrol.

The elucidated pathway involves the following key transformations:

-

From 2,3-Oxidosqualene to Cucurbitadienol: The pathway is initiated by the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids in plants. This reaction is catalyzed by cucurbitadienol synthase (CS) .

-

Formation of the Mogrol Aglycone: Cucurbitadienol undergoes a series of oxidative modifications to form the characteristic aglycone, mogrol. This part of the pathway involves the sequential action of a squalene epoxidase (SgSQE1) , an epoxide hydrolase (SgEPH2) , and a cytochrome P450 monooxygenase (CYP87D18) .[1][2]

-

Stepwise Glycosylation to this compound: The mogrol molecule is then subjected to a series of glycosylation reactions, where UDP-glucosyltransferases (UGTs) attach glucose moieties to the mogrol backbone. The formation of this compound is believed to proceed through the following intermediates:

-

Mogrol to Mogroside IE: The first glucose is added to the C3 position of mogrol.

-

Mogroside IE to Mogroside IIE: A second glucose molecule is attached to the C24 position. This crucial step is catalyzed by UGT720-269-1 .[3][4]

-

Mogroside IIE to Mogroside III: A third glucose is added to the glucose moiety at the C3 position. A mutant of the enzyme UGT74DD1 has been shown to catalyze this conversion.[5] It is likely that a native S. grosvenorii UGT with similar activity exists.

-

The following diagram illustrates the core biosynthetic pathway leading to Mogroside III.

Caption: Biosynthetic pathway of Mogroside III in Siraitia grosvenorii.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of mogrosides in S. grosvenorii.

Table 1: Concentration of Mogrosides at Different Fruit Developmental Stages

| Mogroside | 15 Days After Anthesis (DAA) | 45 Days After Anthesis (DAA) | 60+ Days After Anthesis (DAA) |

| Mogroside IIE | Major Component | Decreasing | Low Levels |

| Mogroside III | Increasing | Peak Levels | Decreasing |

| Mogroside V | Low Levels | Increasing | Predominant Component |

Source: Data compiled from qualitative descriptions in scientific literature.[6] Note: Exact quantitative values in µg/g fresh weight are not consistently reported across studies.

Table 2: Production of Mogrosides in a Heterologous System (Transgenic Nicotiana benthamiana)

| Mogroside Compound | Concentration Range (ng/g Fresh Weight) |

| Mogroside IIE | 339.27 - 5663.55 |

| Mogroside III | 148.30 - 252.73 |

Source: Data from heterologous expression studies.

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax |

| SgSQE1 | Squalene | N/A | N/A |

| SgCS | 2,3-Oxidosqualene | N/A | N/A |

| SgEPH2 | Epoxy-cucurbitadienol | N/A | N/A |

| CYP87D18 | Dihydroxy-cucurbitadienol | N/A | N/A |

| UGT720-269-1 | Mogrol | N/A | N/A |

| UGT74DD1 mutant | Mogroside IIE | N/A | N/A |

Note: N/A indicates that specific kinetic data for these enzymes in the context of this compound biosynthesis is not currently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of genes involved in the mogroside biosynthesis pathway.

Caption: Workflow for qRT-PCR analysis of gene expression.

Methodology:

-

Tissue Preparation: Flash-freeze S. grosvenorii fruit tissue at different developmental stages in liquid nitrogen and grind to a fine powder.

-

RNA Isolation: Extract total RNA from the powdered tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

-

Genomic DNA Removal: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., SgCS, SgSQE1, SgEPH2, CYP87D18, UGT720-269-1, and candidate UGTs for the final step) and a reference gene (e.g., actin). Use a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

In Vitro Enzyme Assays

The following are generalized protocols for assaying the activity of the key enzymes in the this compound pathway. These should be optimized for each specific enzyme.

Caption: Workflow for Squalene Epoxidase (SgSQE) enzyme assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), NADPH, FAD, and squalene.

-

Enzyme Addition: Add the purified or crude SgSQE enzyme extract to initiate the reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent and extract the products with an organic solvent like ethyl acetate.

-

Analysis: Analyze the formation of 2,3-oxidosqualene using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.0), and 2,3-oxidosqualene as the substrate.

-

Enzyme Addition: Add the purified or crude SgCS enzyme extract.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C).

-

Extraction and Analysis: Stop the reaction, extract the products, and analyze for the formation of cucurbitadienol by GC-MS or LC-MS.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing the epoxy-cucurbitadienol substrate.

-

Enzyme Addition: Add the SgEPH enzyme.

-

Incubation: Incubate at the optimal temperature.

-

Analysis: Monitor the formation of the diol product by LC-MS.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the dihydroxy-cucurbitadienol substrate, and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Enzyme Addition: Add microsomes or purified CYP87D18 and its redox partner, cytochrome P450 reductase.

-

Incubation: Incubate at the optimal temperature with shaking.

-

Extraction and Analysis: Stop the reaction, extract the products, and analyze for the formation of mogrol by LC-MS.

Caption: Workflow for UDP-Glucosyltransferase (UGT) enzyme assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), UDP-glucose, and the acceptor substrate (mogrol or a mogroside intermediate).

-

Enzyme Addition: Add the purified UGT enzyme (e.g., UGT720-269-1 or the candidate UGT for the final step).

-

Incubation: Incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding methanol or by heat inactivation.

-

Analysis: Analyze the formation of the glycosylated product by High-Performance Liquid Chromatography (HPLC) or LC-MS.

Mogroside Extraction and Analysis by HPLC-MS/MS

Methodology:

-

Extraction: Homogenize freeze-dried S. grosvenorii fruit powder and extract with 80% methanol in an ultrasonic bath. Centrifuge to pellet the solid material.

-

Sample Preparation: Filter the supernatant through a 0.22 µm filter before analysis.

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for specific mogroside transitions.

-

This technical guide provides a foundational understanding of the biosynthesis of this compound in Siraitia grosvenorii. Further research is required to fully elucidate the specific enzymes and their kinetics, which will be crucial for the metabolic engineering of this valuable natural sweetener.

References

- 1. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. pnas.org [pnas.org]

- 4. uniprot.org [uniprot.org]

- 5. Rationally Engineered Novel Glycosyltransferase UGT74DD1 from Siraitia grosvenorii Catalyzes the Generation of the Sweetener Mogroside III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activities of Mogroside III A2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III A2 is a cucurbitane-type triterpene glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While much of the research on mogrosides has focused on the highly abundant and sweet Mogroside V, emerging studies are beginning to shed light on the distinct biological activities of other mogroside congeners, including this compound. This technical guide synthesizes the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and potential anti-cancer properties. This document provides a detailed examination of the available quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development efforts.

Core Biological Activities

This compound has demonstrated several key biological activities in preclinical studies. The primary areas of investigation include its potent anti-inflammatory effects, notable antioxidant capacity, and emerging anti-cancer potential.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. A key finding is its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA), a process closely linked to inflammation and tumorigenesis. Furthermore, it exhibits a mild inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator.

Antioxidant Activity

While direct quantitative data for the antioxidant activity of pure this compound is limited, studies on mogroside extracts, which contain this compound as a minor component, indicate a moderate antioxidant potential. These extracts have been shown to scavenge free radicals, suggesting that this compound likely contributes to the overall antioxidant effect.

Anti-cancer Activity

The anti-cancer potential of this compound is an emerging area of research. While specific IC50 values against various cancer cell lines are not yet widely available for this specific mogroside, related mogrosides have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. These findings suggest that this compound may also possess valuable anti-cancer properties that warrant further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related mogroside extracts.

| Activity | Assay | Test Substance | Result (IC50) | Reference |

| Anti-inflammatory | Epstein-Barr Virus Early Antigen (EBV-EA) Activation | This compound | 352-400 mol ratio/32 pmol TPA | [1][2] |

| Anti-inflammatory | Nitric Oxide (NO) Donor Activation | This compound | Weak inhibitory effect | [2] |

| Antioxidant | DPPH Radical Scavenging | Mogroside Extract (containing 0.32% this compound) | 1118.1 µg/mL | [1] |

| Antioxidant | ABTS Radical Scavenging | Mogroside Extract (containing 0.32% this compound) | 1473.2 µg/mL | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the key experiments cited in the study of this compound's biological activities.

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is used to screen for potential anti-tumor promoting agents.

Cell Line: Raji cells (human lymphoblastoid cells latently infected with EBV).

Procedure:

-

Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

The cells are seeded in 96-well plates.

-

The cells are treated with a combination of an EBV inducer (e.g., n-butyrate) and the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in the presence or absence of various concentrations of this compound.

-

After a 48-hour incubation period at 37°C, the cells are harvested, washed, and smeared onto glass slides.

-

The cells are fixed and then stained using an indirect immunofluorescence method with human serum containing high-titer antibodies against EBV-EA.

-

The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.

-

The IC50 value, the concentration of the test compound that inhibits EBV-EA induction by 50%, is then calculated.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of these nitrite ions can be measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

-

A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) is prepared.

-

Various concentrations of this compound are added to the reaction mixture.

-

The mixture is incubated at room temperature for a specified period (e.g., 150 minutes).

-

After incubation, an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added.

-

The absorbance of the resulting chromophore is measured spectrophotometrically at 546 nm.

-

The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample-treated reactions to that of the control (without the sample).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.

Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, research on other mogrosides provides valuable insights into potential mechanisms of action. Mogroside V has been shown to inhibit the STAT3 signaling pathway in pancreatic cancer cells. Mogroside IIIE has been found to reduce pulmonary fibrosis by regulating the Toll-like receptor 4 (TLR4)/MyD88/MAPK signaling pathway. Furthermore, mogrol, the aglycone of mogrosides, has been observed to activate the AMPK signaling pathway. Given the structural similarities, it is plausible that this compound may also exert its biological effects through modulation of these or related pathways. Further research is necessary to elucidate the specific signaling cascades affected by this compound.

Visualizations

Experimental Workflow for EBV-EA Activation Assay

References

Mogroside III A2: A Technical Whitepaper on its Role as a Natural Sweetener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III A2, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), belongs to the family of mogrosides known for their intense sweetness. While its close analog, Mogroside V, is a commercially successful natural sweetener, the specific role and properties of this compound remain less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential taste profile based on structure-activity relationships, and hypothetical signaling pathways. This document also outlines relevant experimental protocols for the isolation and characterization of similar mogrosides, which can be adapted for the study of this compound. Due to a lack of direct research on this compound, this paper also highlights existing knowledge gaps and suggests future research directions to fully elucidate its potential as a natural sweetener or taste modulator.

Introduction

The demand for natural, non-caloric sweeteners has surged in response to global health concerns related to sugar consumption. Monk fruit (Siraitia grosvenorii) has emerged as a key source of such sweeteners, with its sweet taste attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[1][2] The most abundant and well-studied of these is Mogroside V, which is approximately 250 times sweeter than sucrose.[2] However, the fruit contains a variety of other mogrosides, including this compound, whose individual contributions to the overall sensory profile and potential applications are not yet fully understood.

This whitepaper focuses specifically on this compound, aiming to consolidate the available information and provide a technical resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development.

Biosynthesis of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. A series of reactions catalyzed by enzymes from the squalene epoxidase, triterpenoid synthase, epoxide hydrolase, cytochrome P450, and UDP-glucosyltransferase families lead to the formation of the mogrol aglycone and its subsequent glycosylation.[1] The number and position of glucose units attached to the mogrol backbone determine the specific mogroside and its corresponding taste profile.[3] this compound is a triglycoside, meaning it has three glucose units attached to the mogrol core.

Figure 1: Simplified biosynthetic pathway of major mogrosides.

Physicochemical Properties and Quantitative Data

Direct quantitative data on the physicochemical properties of pure this compound is scarce in publicly available literature. However, based on the properties of other mogrosides, it is expected to be a white, crystalline powder with good solubility in water and ethanol.

Table 1: Known Quantitative Data for Mogroside III and Related Compounds

| Property | Mogroside III | Mogroside V | Source |

| Molecular Formula | C48H82O19 | C60H102O29 | [4] |

| Molecular Weight ( g/mol ) | 963.15 | 1287.43 | [4] |

| Taste Profile | Tasteless or Bitter | Intensely Sweet | [5][6] |

| Sweetness (vs. Sucrose) | Not sweet | ~250x | [2] |

Note: The taste profile of Mogroside III is reported with conflicting information in the literature.

Role as a Natural Sweetener: A Critical Evaluation

The potential of this compound as a natural sweetener is a subject of debate and requires further investigation. The prevailing structure-activity relationship for mogrosides suggests that a minimum of four glucose units is necessary for a sweet taste.[3] Mogrosides with fewer than four glucose units, such as Mogroside IIE (a diglycoside), are reported to be bitter.[6]

Given that this compound is a triglycoside, it is hypothesized that it is likely not sweet and may even contribute to the bitter or off-taste profile sometimes associated with less purified monk fruit extracts. Conflicting reports describe Mogroside III as either tasteless or bitter, further complicating the prediction for its A2 isomer.[5][6] Direct sensory evaluation of purified this compound is necessary to definitively determine its taste profile.

Signaling Pathways

Sweet Taste Receptor (TAS1R2/TAS1R3) Interaction (Hypothetical)

The canonical pathway for sweet taste perception is mediated by the T1R2/T1R3 G-protein coupled receptor.[7] While highly sweet mogrosides like Mogroside V are known to activate this receptor, the interaction of non-sweet or bitter mogrosides is less clear. It is plausible that this compound, due to its structural similarity to other mogrosides, may bind to the sweet taste receptor but fail to activate it, potentially acting as a competitive antagonist or an allosteric modulator.

Figure 2: Hypothetical interaction of this compound with the sweet taste signaling pathway.

Bitter Taste Receptor (TAS2Rs) Interaction (Hypothetical)

Given the possibility of a bitter taste, this compound may interact with one or more of the 25 known human bitter taste receptors (TAS2Rs).[8] The activation of these receptors initiates a distinct signaling cascade, also involving G-proteins (gustducin), leading to neurotransmitter release and the perception of bitterness. Further research is needed to screen this compound against a panel of TAS2Rs to identify any potential interactions.

Experimental Protocols

Extraction and Isolation

A general workflow for the isolation of mogrosides from Siraitia grosvenorii fruit is outlined below. The purification of a specific minor mogroside like this compound would require significant optimization of the chromatographic steps.

Figure 3: General experimental workflow for the isolation of mogrosides.

Key Methodological Considerations:

-

Extraction Solvent: Hot water or aqueous ethanol (70-80%) are commonly used.[5][9]

-

Initial Purification: Macroporous resin chromatography is effective for the initial enrichment of total mogrosides.[2]

-

Fine Purification: Preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is essential for separating individual mogrosides.[10] A gradient elution with a mobile phase of acetonitrile and water is typically employed.

-

Characterization: The structure of the isolated compound should be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Sensory Evaluation

A trained sensory panel should be used to evaluate the taste profile of purified this compound.

Protocol Outline:

-

Panelist Training: Train panelists to recognize and rate the intensity of basic tastes (sweet, bitter, sour, salty, umami) and other relevant attributes (e.g., off-tastes, lingering aftertaste).

-

Sample Preparation: Prepare solutions of purified this compound at various concentrations in deionized water. A sucrose solution of known concentration should be used as a reference for sweetness.

-

Evaluation: Panelists will taste and rate the samples for the intensity of each sensory attribute using a standardized scale.

-

Data Analysis: Analyze the data to determine the taste profile of this compound and its sweetness intensity relative to sucrose, if any.

Receptor Binding and Activation Assays

Cell-based assays using HEK293 cells co-expressing the human sweet taste receptor (TAS1R2/TAS1R3) and a G-protein chimera (e.g., Gα16-gust45) can be used to assess the interaction of this compound with the receptor.

Protocol Outline:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding for TAS1R2, TAS1R3, and the G-protein chimera.

-

Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: Apply solutions of this compound at various concentrations to the cells. A known sweet agonist (e.g., Mogroside V or sucrose) should be used as a positive control.

-

Data Acquisition and Analysis: Measure the change in intracellular calcium concentration upon stimulation using a fluorescence plate reader. A dose-response curve can be generated to determine the EC50 (half-maximal effective concentration) if the compound is an agonist, or the IC50 (half-maximal inhibitory concentration) if it is an antagonist.

-

Bitter Receptor Screening: A similar approach can be used with cells expressing individual human bitter taste receptors (TAS2Rs) to screen for potential bitter taste activity.

Conclusion and Future Directions

The current body of scientific literature provides a limited and sometimes conflicting understanding of the role of this compound as a natural sweetener. Based on the established structure-activity relationships for mogrosides, it is unlikely that this compound possesses a sweet taste and may, in fact, be tasteless or bitter.

To fully elucidate the potential of this compound, the following areas of research are critical:

-

Isolation and Purification: Development of a robust and scalable method for the isolation of high-purity this compound.

-

Sensory Analysis: Comprehensive sensory profiling of the purified compound by a trained panel to definitively determine its taste characteristics.

-

Receptor Interaction Studies: In-depth investigation of the binding and activation of both sweet (TAS1R2/TAS1R3) and bitter (TAS2Rs) taste receptors by this compound.

-

Stability Studies: Evaluation of the stability of this compound under various pH and temperature conditions to assess its suitability for food and beverage applications.

A thorough understanding of the sensory properties and receptor interactions of this compound will not only clarify its role as a potential sweetener or taste modulator but also contribute to a more complete picture of the complex sensory profile of monk fruit extracts. This knowledge will be invaluable for the development of new and improved natural sweetener formulations.

References

- 1. Mogroside - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mogroside III | 130567-83-8 | OM45008 | Biosynth [biosynth.com]

- 5. maxapress.com [maxapress.com]

- 6. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jipb.net [jipb.net]

- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iosrphr.org [iosrphr.org]

An In-depth Technical Guide to the Solubility and Stability of Mogroside III A2 in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of mogroside III A2, a triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Due to its potential applications in the pharmaceutical and nutraceutical industries, a thorough understanding of its physicochemical properties is essential for formulation development, manufacturing, and ensuring product efficacy and safety.

While extensive research is available for the more abundant mogroside V, specific quantitative data on the solubility and stability of this compound remains limited. This guide synthesizes the available information and provides generalized experimental protocols for further investigation.

Physicochemical Properties of this compound

This compound is a cucurbitane-type triterpenoid glycoside. Its fundamental properties are summarized below:

| Property | Value |

| Chemical Formula | C₄₈H₈₂O₁₉ |

| Molecular Weight | 963.15 g/mol |

| Appearance | Powder |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. Based on available data from chemical suppliers, this compound is generally soluble in polar organic solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a range of solvents is scarce in peer-reviewed literature. The following table summarizes the available information.

Table 1: Quantitative Solubility of this compound in a Specified Solvent

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature | Reference |

| Dimethyl Sulfoxide (DMSO) | 9.63 | 10 | Not Specified | [1] |

| Water | Data not available | Data not available | - | - |

| Ethanol | Data not available | Data not available | - | - |

| Methanol | Data not available | Data not available | - | - |

It is important to note that sonication may be required to achieve the stated solubility in DMSO[1]. While qualitative statements suggest solubility in ethanol and methanol, precise quantitative data is not publicly available. Further experimental determination of solubility in aqueous and other organic solvents is highly recommended for formulation development.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound can be established using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, methanol, DMSO) at a controlled temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected solvents (HPLC grade)

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV/MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The containers are placed in a thermostatic shaker set at a specific temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are centrifuged at a high speed to separate the undissolved solid from the supernatant.

-

Quantification: A precisely measured aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC-UV or HPLC-MS method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Stability Profile of this compound

Expected Degradation Pathways

Triterpenoid glycosides like this compound can be susceptible to degradation through several pathways:

-

Hydrolysis: The glycosidic bonds linking the sugar moieties to the mogrol aglycone can be cleaved under acidic or basic conditions. This would result in the formation of mogroside II A1 and subsequently the aglycone, mogrol.

-

Oxidation: The complex structure of this compound may contain sites susceptible to oxidation, particularly if exposed to light, oxygen, or oxidizing agents.

-

Thermal Degradation: High temperatures can lead to the breakdown of the molecule. For the related mogroside V, it has been noted that it is relatively stable at elevated temperatures.

Stability Data

Currently, there is a lack of published quantitative stability data for this compound, such as degradation kinetics, half-life under different pH and temperature conditions. One supplier suggests that in powder form, mogroside III can be stored at -20°C for up to 3 years, and in a solvent, it can be stored at -80°C for up to 1 year[1].

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water, Methanol, Acetonitrile (HPLC grade)

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid and Base Hydrolysis:

-

Treat solutions of this compound in a suitable solvent (e.g., methanol/water) with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with H₂O₂ (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at different time intervals.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV and visible light in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both samples at specified intervals.

-

Analysis of Samples: All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method, capable of separating the intact this compound from its degradation products. Mass spectrometry (MS) should be used to identify the mass of the degradation products to help in their structural elucidation.

Analytical Methodology for Quantification

A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the separation and quantification of mogrosides.

HPLC-ESI-MS/MS Method

Column: A C18 reversed-phase column is typically suitable for the separation of mogrosides.

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid for better peak shape and ionization) and an organic solvent such as acetonitrile or methanol is commonly used.

Detection: Electrospray ionization (ESI) in negative ion mode is often preferred for the detection of mogrosides, followed by tandem mass spectrometry (MS/MS) for selective and sensitive quantification.

Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, using a calibration curve prepared with a certified reference standard of this compound.

Conclusion and Future Directions

This technical guide has summarized the currently available information on the solubility and stability of this compound. A significant data gap exists, particularly in the quantitative aspects of its solubility in various pharmaceutically relevant solvents and its stability under different environmental conditions.

For researchers, scientists, and drug development professionals, it is imperative to conduct thorough experimental investigations to fill these knowledge gaps. The protocols outlined in this guide provide a solid foundation for such studies. The resulting data will be invaluable for the successful formulation of this compound into stable, safe, and efficacious products for the pharmaceutical and nutraceutical markets.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Mogroside III A2 from Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of Mogroside III A2 from the fruit of Siraitia grosvenorii (monk fruit). Mogrosides are a class of triterpenoid glycosides responsible for the characteristic sweetness of monk fruit and are of significant interest for their potential pharmacological activities. While Mogroside V is the most abundant and well-studied mogroside, other minor mogrosides, such as this compound, are also gaining attention for their unique biological properties. This protocol outlines a comprehensive workflow, from the initial solvent extraction of the raw material to the final purification and analysis of the target compound. The methodologies are based on established principles of natural product chemistry and have been adapted to specifically target this compound.

Introduction

Monk fruit (Siraitia grosvenorii) is a perennial vine native to Southern China, long used in traditional medicine and more recently as a source of natural, non-caloric sweeteners. The primary sweet compounds in monk fruit are a group of cucurbitane-type triterpene glycosides known as mogrosides.[1] The composition and concentration of these mogrosides can vary depending on the fruit's maturity.[2][3] While Mogroside V is the most prevalent, other mogrosides, including this compound, are present in smaller quantities.[1] Emerging research suggests that these minor mogrosides may possess distinct biological activities, making their isolation and characterization crucial for drug discovery and development.

This protocol provides a step-by-step guide for the laboratory-scale extraction and purification of this compound. It encompasses sample preparation, solvent extraction, preliminary purification using macroporous resin, and final purification by chromatographic techniques. Additionally, it details the analytical methods for monitoring the purification process and quantifying the final product.

Materials and Reagents

-

Dried monk fruit (Siraitia grosvenorii)

-

Deionized water

-

Ethanol (95% and 70%)

-

n-Butanol

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Macroporous adsorbent resin (e.g., Amberlite XAD-7, D101)

-

Silica gel for column chromatography (200-300 mesh)

-

C18 reversed-phase silica gel for preparative HPLC

-

This compound standard (for analytical purposes)

Experimental Protocols

Extraction of Crude Mogrosides

This initial step aims to extract a broad range of mogrosides from the dried monk fruit.

Protocol:

-

Sample Preparation: Grind the dried monk fruit into a coarse powder (approximately 20-40 mesh).

-

Solvent Extraction:

-

Macerate the powdered monk fruit with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at 60°C for 2 hours with continuous stirring.

-

Repeat the extraction process three times to ensure maximum recovery of mogrosides.

-

-

Filtration and Concentration:

-

Combine the extracts from the three extraction cycles.

-

Filter the combined extract through cheesecloth and then a layer of filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

-

Preliminary Purification with Macroporous Resin

This step removes pigments, monosaccharides, and other polar impurities from the crude extract.

Protocol:

-

Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with 95% ethanol and deionized water until the effluent is clear.

-

Adsorption:

-

Dissolve the crude extract in deionized water to a concentration of approximately 10% (w/v).

-

Load the aqueous extract onto the pre-treated macroporous resin column at a flow rate of 2 bed volumes (BV) per hour.

-

-

Washing: Wash the column with 5 BV of deionized water to remove unbound impurities.

-

Elution: Elute the adsorbed mogrosides with 5 BV of 70% aqueous ethanol at a flow rate of 2 BV/h.

-

Concentration: Collect the ethanolic eluate and concentrate it under reduced pressure to obtain a total mogroside extract.

Isolation and Purification of this compound

This final stage involves chromatographic separation to isolate this compound from other mogrosides.

Protocol:

-

Silica Gel Column Chromatography:

-

Dissolve the total mogroside extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Pack a silica gel column with a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water).

-

Load the dried sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Combine the fractions enriched with this compound from the silica gel chromatography step and concentrate them.

-

Dissolve the enriched fraction in the mobile phase for Prep-HPLC.

-

Perform purification on a C18 reversed-phase column.

-

Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for optimal separation.

-

Collect the peak corresponding to this compound based on the retention time of a standard.

-

Concentrate the collected fraction to obtain purified this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 20-40% A; 20-30 min, 40-60% A; 30-35 min, 60-20% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Column Temperature: 30°C.

-

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Analysis: Inject the purified sample and the standard solutions into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

The following tables summarize the quantitative data related to the composition of mogrosides in monk fruit extracts, which is crucial for strategizing the purification process.

Table 1: Relative Abundance of Major Mogrosides in a Monk Fruit Extract. [4]

| Mogroside | Composition (%) |

| Mogroside V | 50.2 |

| Mogroside VI | 31.9 |

| Mogroside IV | 10.2 |

| Mogroside III | 7.7 |

Table 2: Individual Mogroside Content in a Mogroside Extract ( g/100g ). [1]

| Mogroside | Content ( g/100g ) |

| 11-O-mogroside V | 7.34 ± 0.16 |

| Mogroside V | 44.52 ± 1.33 |

| Mogroside VI | 4.58 ± 0.45 |

| Mogroside IV | 0.97 ± 0.05 |

| Mogroside III | 0.58 ± 0.03 |

| Mogroside IIA2 | 0.32 ± 0.14 |

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for the Purification of Mogroside III A2 Using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III A2 is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which is known for its intense sweetness and potential health benefits, this compound is a compound of interest for research and development in the food, beverage, and pharmaceutical industries. Its purification is essential for detailed bioactivity studies, formulation development, and use as an analytical standard. This document provides detailed application notes and protocols for the purification of this compound using column chromatography techniques, including macroporous resin and preparative high-performance liquid chromatography (HPLC).

Principle of Separation

The purification of this compound from a crude extract of monk fruit involves a multi-step chromatographic process. The initial step typically utilizes macroporous resin chromatography to capture a broad range of mogrosides from the aqueous extract, effectively removing sugars, pigments, and other polar impurities. This enrichment step is followed by a higher resolution technique, such as preparative HPLC, to isolate this compound from other structurally similar mogrosides. The separation is based on the differential partitioning of the mogrosides between the stationary phase and the mobile phase, driven by differences in their polarity and hydrophobicity.

Experimental Protocols

Protocol 1: Enrichment of Total Mogrosides using Macroporous Resin Column Chromatography

This protocol describes the initial enrichment of a mogroside fraction containing this compound from a crude monk fruit extract.

1. Materials and Equipment:

-

Crude extract of Siraitia grosvenorii

-

Macroporous adsorption resin (e.g., HZ 806, Diaion® HP-20, or equivalent)

-

Glass chromatography column

-

Peristaltic pump

-

Fraction collector

-

Rotary evaporator

-

Deionized water

-

Ethanol (95%)

-

HPLC system for fraction analysis

2. Resin Preparation and Column Packing:

-

Soak the macroporous resin in 95% ethanol for 24 hours to activate and swell the resin.

-

Wash the resin thoroughly with deionized water until the effluent is clear and free of ethanol.

-

Prepare a slurry of the resin in deionized water and pour it into the glass column.

-

Allow the resin to settle and pack uniformly, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water.

3. Sample Preparation and Loading:

-

Dissolve the crude monk fruit extract in deionized water to a final concentration of approximately 10-20 mg/mL.

-

Filter the sample solution to remove any particulate matter.

-

Load the filtered sample onto the equilibrated column at a controlled flow rate (e.g., 1-2 BV/h).

4. Elution:

-

Wash Step: After loading, wash the column with 2-3 BV of deionized water to remove highly polar impurities such as sugars and salts.

-

Elution Step: Elute the adsorbed mogrosides using a stepwise or gradient elution with aqueous ethanol solutions. A common starting point is a stepwise gradient. For example:

-

Collect fractions of a defined volume (e.g., 0.5 BV) throughout the elution process.

5. Fraction Analysis and Pooling:

-

Analyze the collected fractions for the presence of this compound using analytical HPLC.

-

Pool the fractions containing the highest concentration of the mogroside-rich fraction.

-

Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the ethanol.

-

Lyophilize or spray-dry the concentrated aqueous solution to obtain an enriched mogroside powder.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol details the final purification of this compound from the enriched mogroside fraction obtained in Protocol 1.

1. Materials and Equipment:

-

Enriched mogroside powder

-

Preparative HPLC system with a UV detector

-

Preparative reversed-phase C18 column (e.g., ODS, 20 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Analytical HPLC system for purity analysis

2. Mobile Phase Preparation:

-

Prepare the mobile phase components:

-

Solvent A: Deionized water (with or without 0.1% formic acid)

-

Solvent B: Acetonitrile or Methanol

-

-

Degas the mobile phases using sonication or helium sparging.

3. Sample Preparation:

-

Dissolve the enriched mogroside powder in the initial mobile phase composition (e.g., 30% aqueous methanol) to a concentration of 10-50 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Column: Preparative reversed-phase C18 column.

-

Mobile Phase: A typical starting condition is an isocratic elution with 30% aqueous methanol or acetonitrile.[4] The exact composition may need to be optimized based on analytical HPLC scouting runs. A shallow gradient may also be employed for better separation from closely eluting isomers.

-

Flow Rate: A typical flow rate for a 20 mm ID column is 8-15 mL/min.[4]

-

Detection: UV detection at 203-210 nm.[4]

-

Injection Volume: Dependent on the column size and sample concentration.

5. Fraction Collection and Purity Analysis:

-

Collect fractions corresponding to the peak of this compound.

-

Analyze the purity of the collected fractions using an analytical HPLC method.

-

Pool the fractions with the desired purity (e.g., >95%).

-

Remove the organic solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain pure this compound powder.

Data Presentation

Table 1: Summary of Macroporous Resin Chromatography Parameters for Mogroside Enrichment

| Parameter | Value / Range | Reference |

| Stationary Phase | Macroporous Adsorption Resin (e.g., HZ 806, HP-20) | [1][2][3] |

| Column Dimensions | 26 mm x 250 mm (preparative scale example) | [2] |

| Mobile Phase | Deionized Water and Aqueous Ethanol | [1][2][3] |

| Loading Flow Rate | 1-2 BV/h | [2] |

| Elution (Wash) | Deionized Water (2-3 BV) | [2] |

| Elution (Mogrosides) | 40-60% Aqueous Ethanol | [1][2] |

| Elution Flow Rate | 1.0 BV/h | [2] |

| Purity of Total Mogrosides | Increased by ~15-fold from crude extract | [1][2][3] |

| Recovery | >90% | [2] |

Table 2: Summary of Preparative HPLC Parameters for this compound Purification

| Parameter | Value / Range | Reference |

| Stationary Phase | Reversed-Phase C18 (ODS) | [4] |

| Column Dimensions | 20 mm x 250 mm, 5 µm | [4] |

| Mobile Phase | 30% Aqueous Methanol (Isocratic) | [4] |

| Flow Rate | 8 mL/min | [4] |

| Detection Wavelength | 210 nm | [4] |

| Expected Purity | >95% | - |

| Expected Recovery | 70-80% (from enriched fraction) | - |

Note: The purity and recovery for preparative HPLC are expected values and will depend on the specific sample and optimization of the method.

Mandatory Visualization

Caption: Workflow for the purification of this compound.

Caption: Logical flow of the this compound purification strategy.

References

Application Note: Quantitative Analysis of Mogroside III A2 in Complex Matrices using HPLC-ESI-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive HPLC-ESI-MS/MS method for the quantification of mogroside III A2, a key sweetening compound found in the fruit of Siraitia grosvenorii (monk fruit). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for the accurate quantification of this compound in various matrices, including plant extracts and commercial sweetener formulations. All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.

Introduction

Mogrosides are a group of cucurbitane-type triterpenoid glycosides that are the main sweetening components of monk fruit. Among them, this compound is of significant interest due to its contribution to the overall sweetness profile. Accurate quantification of this compound is crucial for quality control of monk fruit extracts and products, as well as for pharmacokinetic and metabolism studies. This document provides a detailed protocol for a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Solid-Liquid Extraction

This protocol is suitable for the extraction of this compound from dried monk fruit powder and commercial sweetener products.

Materials:

-

Dried monk fruit powder or sweetener sample

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of 80% methanol in water (v/v).

-

Vortex for 1 minute to ensure the sample is fully wetted.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-ESI-MS/MS analysis.

HPLC-ESI-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler (e.g., Agilent 1260 Series or equivalent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent Poroshell 120 SB C18 (2.1 x 100 mm, 2.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 20% B; 1-5 min: 20-40% B; 5-8 min: 40-90% B; 8-10 min: 90% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3500 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Parameters for this compound:

Based on the structure of this compound (a mogroside III isomer) and typical fragmentation patterns of mogrosides, the following MRM transitions can be used for quantification and confirmation. The precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation typically involves the loss of glucose units (162 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 961.5 | 799.5 | 100 | 40 | 35 |

| This compound (Qualifier) | 961.5 | 637.4 | 100 | 40 | 45 |

Note: These parameters may require optimization on the specific instrument used.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method for this compound, based on validated methods for similar mogrosides.[1]

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | ≥ 0.998 |

Table 2: Precision and Accuracy (Intra- and Inter-day)

| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low (5) | < 4.0 | < 4.0 | 95 - 105 |

| Medium (50) | < 3.5 | < 3.5 | 95 - 105 | |

| High (500) | < 3.0 | < 3.0 | 95 - 105 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.5 | 1.0 |

Table 4: Recovery

| Analyte | Matrix | Spiked Concentration (ng/mL) | Recovery (%) |

| This compound | Monk Fruit Extract | 10 | 91 - 107 |

| 100 | 92 - 105 | ||

| 500 | 93 - 104 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical components.

Conclusion

The described HPLC-ESI-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in complex matrices. The detailed protocols and expected performance data presented in this application note can be readily adapted by researchers and quality control analysts working with monk fruit extracts and derived products.

References

Application Notes and Protocols for the Structural Analysis of Mogroside III A2 via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III A2 is a cucurbitane glycoside, a type of triterpenoid saponin, isolated from the fruit of Siraitia grosvenorii (monk fruit). These compounds are of significant interest due to their intense sweetness and potential therapeutic properties, including antioxidant and anti-inflammatory effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Strategy

The structural analysis of this compound by NMR spectroscopy involves a systematic approach. Initially, 1D ¹H and ¹³C NMR spectra provide an overview of the proton and carbon environments within the molecule. Subsequently, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC identifies longer-range (2-3 bond) proton-carbon correlations. Together, these experiments allow for the complete assignment of all proton and carbon signals and the determination of the aglycone structure and the nature and linkage points of the sugar moieties.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a closely related analogue, mogroside III A1, which provides a reliable reference for the analysis of this compound. The data was acquired in Methanol-d4 (CD₃OD) at 500 MHz for ¹H and 125 MHz for ¹³C NMR.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δH 3.31 and δC 49.0).

Table 1: ¹H NMR Chemical Shift Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1α | 1.45 | m | |

| 1β | 1.05 | m | |

| 2α | 1.80 | m | |

| 2β | 1.65 | m | |

| 3 | 3.22 | dd | 11.5, 4.5 |

| 6 | 5.35 | d | 5.5 |

| 7α | 2.40 | m | |

| 7β | 2.10 | m | |

| 11 | 3.85 | dd | 10.5, 5.0 |

| 12α | 1.95 | m | |

| 12β | 1.50 | m | |

| 16 | 4.10 | m | |

| 17 | 1.75 | m | |

| 18-CH₃ | 0.88 | s | |

| 19-CH₃ | 0.92 | s | |

| 21-CH₃ | 1.01 | d | 6.5 |

| 26-CH₃ | 1.25 | s | |

| 27-CH₃ | 1.26 | s | |

| 28-CH₃ | 0.85 | s | |

| 29-CH₃ | 0.82 | s | |

| Glc (C-3) | |||

| 1' | 4.55 | d | 7.8 |

| Glc (C-24) | |||

| 1'' | 4.45 | d | 7.8 |

| Glc (Glc-C-24) | |||

| 1''' | 4.65 | d | 7.8 |

Table 2: ¹³C NMR Chemical Shift Data (125 MHz, CD₃OD)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glc (C-3) | ||

| 1 | 39.8 | 1' | 105.2 |

| 2 | 27.5 | 2' | 75.1 |

| 3 | 90.1 | 3' | 78.2 |

| 4 | 40.2 | 4' | 71.8 |

| 5 | 142.1 | 5' | 77.9 |

| 6 | 120.5 | 6' | 62.9 |

| 7 | 29.5 | Glc (C-24) | |

| 8 | 41.5 | 1'' | 104.8 |

| 9 | 50.8 | 2'' | 75.0 |

| 10 | 38.1 | 3'' | 78.0 |

| 11 | 69.5 | 4'' | 71.6 |

| 12 | 49.5 | 5'' | 77.8 |

| 13 | 50.1 | 6'' | 69.8 |

| 14 | 52.3 | Glc (Glc-C-24) | |

| 15 | 32.5 | 1''' | 104.5 |

| 16 | 72.1 | 2''' | 75.3 |

| 17 | 51.5 | 3''' | 78.3 |

| 18 | 16.5 | 4''' | 71.9 |

| 19 | 19.8 | 5''' | 78.1 |

| 20 | 36.5 | 6''' | 63.0 |

| 21 | 18.9 | ||

| 22 | 35.8 | ||

| 23 | 28.5 | ||

| 24 | 76.5 | ||

| 25 | 71.8 | ||

| 26 | 29.8 | ||

| 27 | 29.9 | ||

| 28 | 28.8 | ||

| 29 | 28.9 |

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity, ideally >95%, as impurities can complicate spectral analysis.

-

Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for mogrosides. It effectively dissolves the compound and has well-defined residual solvent signals for referencing.

-

Concentration: Dissolve approximately 1-2 mg of this compound in 0.5 mL of CD₃OD. This concentration is generally sufficient for 1D and 2D NMR experiments on a modern spectrometer.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final sample volume in the NMR tube is approximately 0.5 mL, corresponding to a height of about 4-5 cm.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

-

1D ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

1D ¹³C NMR:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

-

2D COSY (¹H-¹H Correlation Spectroscopy):

-

Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

-

Number of Scans per Increment: 2-4.

-

Number of Increments (F1): 256-512.

-

Spectral Width (F1 and F2): 10-12 ppm.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

-

Number of Scans per Increment: 4-8.

-